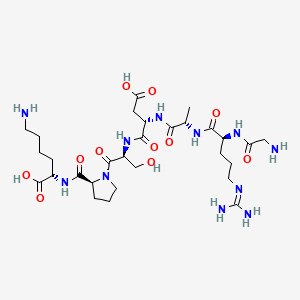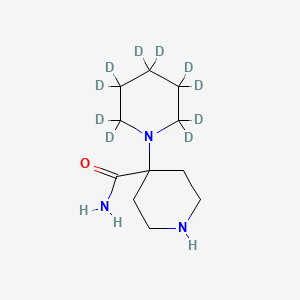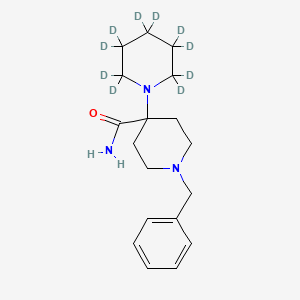
Iso Rizatriptan-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iso Rizatriptan-d6 is a deuterium-labeled analog of Iso Rizatriptan. It is primarily used as an internal standard in various analytical applications, particularly in the quantification of Rizatriptan in biological samples. The incorporation of deuterium atoms into the molecular structure of Iso Rizatriptan enhances its stability and allows for more accurate mass spectrometric analysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Iso Rizatriptan-d6 involves the deuteration of Iso Rizatriptan. This process typically includes the replacement of hydrogen atoms with deuterium atoms. One common method involves the use of deuterated reagents and solvents under controlled conditions to achieve the desired level of deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient and consistent incorporation of deuterium atoms. Quality control measures are implemented to verify the purity and isotopic enrichment of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Iso Rizatriptan-d6 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered functional groups .
Applications De Recherche Scientifique
Iso Rizatriptan-d6 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Rizatriptan.
Biology: Employed in pharmacokinetic studies to track the metabolism and distribution of Rizatriptan in biological systems.
Medicine: Utilized in clinical research to develop and validate analytical methods for therapeutic drug monitoring.
Industry: Applied in the quality control of pharmaceutical formulations containing Rizatriptan
Mécanisme D'action
Iso Rizatriptan-d6, like its non-deuterated counterpart, acts as an agonist at serotonin 5-HT1B and 5-HT1D receptors. This action leads to the constriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release, thereby alleviating migraine symptoms. The deuterium atoms in this compound do not significantly alter its pharmacological activity but enhance its stability and analytical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rizatriptan: The non-deuterated form of Iso Rizatriptan.
Sumatriptan: Another triptan used for migraine treatment.
Zolmitriptan: A triptan with similar pharmacological properties.
Almotriptan: Known for its high oral bioavailability.
Frovatriptan: Noted for its long half-life.
Uniqueness
Iso Rizatriptan-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification of Rizatriptan is essential .
Propriétés
Numéro CAS |
1329834-30-1 |
|---|---|
Formule moléculaire |
C15H19N5 |
Poids moléculaire |
275.389 |
Nom IUPAC |
2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-bis(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C15H19N5/c1-19(2)6-5-14-8-13-7-12(3-4-15(13)18-14)9-20-11-16-10-17-20/h3-4,7-8,10-11,18H,5-6,9H2,1-2H3/i1D3,2D3 |
Clé InChI |
ABKUUFDCAHYSCG-WFGJKAKNSA-N |
SMILES |
CN(C)CCC1=CC2=C(N1)C=CC(=C2)CN3C=NC=N3 |
Synonymes |
N,N-(Dimethyl-d6)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Acetylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B590050.png)

![2-Nitrosofuro[2,3-d]pyrimidine](/img/structure/B590053.png)







